6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of bromine and methyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom into the isoquinoline ring.
Methylation: Addition of a methyl group to the desired position on the ring.
Cyclization: Formation of the dihydroisoquinoline structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions could convert the compound into more saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce a variety of functionalized isoquinolines.
Scientific Research Applications
6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving isoquinoline derivatives.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the bromine and methyl groups.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
6-bromoisoquinoline: Similar but without the methyl group.
4-methylisoquinoline: Similar but without the bromine atom.
Uniqueness
6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both bromine and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-9-4-8(11)3-2-7(9)5-12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
RFNPZXTXHHIFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CNC1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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